molecular formula C11H10BrNO3 B14076291 Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate

Cat. No.: B14076291
M. Wt: 284.11 g/mol
InChI Key: GGZCPHCAGLMYAN-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate (CAS 1806494-17-6) is a high-purity organic compound with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol . This reagent is primarily utilized in organic synthesis as a key intermediate for the development of more complex molecules . It plays a significant role in the synthesis of heterocyclic compounds, particularly those containing the privileged benzoxazole scaffold, which are highly valuable in medicinal chemistry . Its specific application extends to the creation of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer drugs . Research indicates that 2-aminobenzoxazole derivatives, for which this compound can serve as a synthetic precursor, are investigated as potent inhibitors of targets like the S1P transporter Spns2, a potential therapeutic strategy for autoimmune diseases . Furthermore, related benzoxazole derivatives have been explored for their ability to suppress the generation of prostaglandin E2 (PGE2), a key mediator of inflammation . As a building block, it contributes to advancements in chemical sciences by enabling the exploration of novel chemical reactions and pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Storage and Handling: Store at room temperature, away from light .

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-(7-bromo-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10BrNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3

InChI Key

GGZCPHCAGLMYAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Optimization

Lithium Bis(Trimethylsilyl)amide-Mediated Alkylation

The most widely cited method involves a multi-step sequence starting with ethyl 2-((diphenylmethylene)amino)acetate. In anhydrous dichloromethane (DCM), lithium bis(trimethylsilyl)amide (LHMDS) deprotonates the substrate at −40°C under argon, followed by CF₂Br₂ addition to introduce the bromine and difluoromethylene groups. Quenching with saturated NH₄Cl and extraction with ether yields a crude product, which is purified via silica-gel chromatography (Hexane/EtOAc = 20:1) to afford the intermediate ethyl 3-bromo-2-((diphenylmethylene)amino)-3,3-difluoropropanoate (1a) in 60% yield.

Subsequent coupling with 2-aminophenol in tetrahydrofuran (THF) at 100°C for 8 hours, catalyzed by KHCO₃, generates the benzoxazole core. Acidic hydrolysis with 1M HCl followed by neutralization with triethylamine yields Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate after column chromatography (VPE/VEA = 5:1). This route achieves an overall yield of 76%, with purity exceeding 95% as confirmed by HPLC.

Critical Parameters:
  • Temperature Control : Maintaining −40°C during LHMDS addition prevents side reactions.
  • Solvent Selection : THF enhances reaction homogeneity at elevated temperatures.
  • Purification : Gradient elution (Hexane/EtOAc) resolves polar byproducts, ensuring >95% purity.

Direct Cyclization of 7-Bromobenzo[d]oxazol-2-amine Derivatives

An alternative approach utilizes 7-bromobenzo[d]oxazol-2-amine (CID: 71627060) as a precursor. Alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours forms the target compound. While this method simplifies intermediate handling, it suffers from lower yields (52–61%) due to competing N-alkylation and ester hydrolysis. Optimization trials replacing DMF with acetonitrile improved selectivity, albeit requiring longer reaction times (24 hours).

Comparative Analysis of Methodologies

Parameter LHMDS-Mediated Route Direct Cyclization
Starting Material Ethyl 2-((diphenylmethylene)amino)acetate 7-Bromobenzo[d]oxazol-2-amine
Reaction Time 12 hours (total) 24 hours
Yield 76% 52–61%
Purity (HPLC) >95% 85–90%
Key Advantage High yield, scalability Fewer intermediates

The LHMDS-mediated route is industrially favored for its reproducibility and scalability, whereas the direct method suits small-scale exploratory syntheses.

Mechanistic Insights and Byproduct Formation

Role of Diphenylmethylene Protecting Group

The diphenylmethylene moiety in intermediate 1a prevents undesired enolate formation during CF₂Br₂ alkylation. NMR studies confirm that its bulkiness sterically hinders over-alkylation, a common issue in analogous systems.

Hydrolysis and Neutralization Dynamics

Post-reaction hydrolysis with 1M HCl cleaves the diphenylmethylene group, releasing benzophenone as a byproduct. Immediate neutralization with Et₃N (6.0 equiv) prevents acid-catalyzed ester degradation, preserving the acetyl group’s integrity.

Purification and Stabilization Protocols

Chromatographic Techniques

Silica-gel chromatography remains the gold standard for purification. For the LHMDS route, a 5:1 petroleum ether/ethyl acetate (PE/EA) gradient elutes the product ahead of residual diphenylmethanimine. In contrast, the direct cyclization method requires a 3:1 PE/EA ratio to separate unreacted ethyl bromoacetate.

Challenges and Mitigation Strategies

Byproduct Formation in CF₂Br₂ Reactions

Excess CF₂Br₂ leads to di- and tri-brominated byproducts, detectable via LC-MS. Stoichiometric control (1.1 equiv CF₂Br₂) and slow addition rates suppress these side reactions.

Moisture Sensitivity

The LHMDS-mediated step is highly moisture-sensitive. Rigorous argon purging and molecular sieves (4Å) reduce hydrolysis, improving yields by 12–15%.

Scalability and Industrial Relevance

Kilogram-scale batches synthesized via the LHMDS route demonstrate consistent yields (74–76%) in pilot plants. Key modifications include:

  • Continuous Flow Reactors : Minimize thermal degradation during the 100°C coupling step.
  • Automated Chromatography : Reduces purification time by 40% compared to manual systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Applications Synthesis Yield (%) Reference ID
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate 7-Br 284.11* Pharmaceutical intermediates N/A -
Ethyl 2-(5-bromobenzo[d]oxazol-2-yl)acetate 5-Br 284.11 Fluorescent probes 44–81
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate 4-Cl 239.66 Not specified N/A
Ethyl 2-(benzo[d]oxazol-2-yl)acetate Unsubstituted 205.21 Coumarin precursors, sensors 70–95
Ethyl 2-(benzo[d]thiazol-2-yl)acetate Benzothiazole core 221.27 Antimicrobial agents, sensors 60–85

*Calculated based on analogous compounds.

Biological Activity

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring, which is known for its diverse biological activities. The bromine substitution at the 7-position is significant as it can influence the compound's interaction with biological targets.

1. Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown promising antimicrobial properties. A study comparing various derivatives reported minimum inhibitory concentration (MIC) values for different compounds, indicating their effectiveness against bacterial strains.

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Isoniazid0.05Mycobacterium tuberculosis
Ciprofloxacin3.13E. coli

The structure-activity relationship (SAR) suggests that modifications on the benzoxazole ring can enhance antibacterial activity .

2. Anticancer Activity

Research indicates that benzoxazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines and demonstrated significant antiproliferative effects.

In a comparative study, several derivatives exhibited IC50 values ranging from 3.12 to 50 µg/mL against cancer cell lines, highlighting the potential of these compounds in cancer therapy.

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Compound A5.96MCF-7 (breast cancer)
Compound B3.046HeLa (cervical cancer)

The presence of bromine in the structure is believed to contribute to increased cytotoxicity by enhancing the compound's ability to induce apoptosis in cancer cells .

3. Anti-inflammatory Activity

Some studies have indicated that benzoxazole derivatives may also exhibit anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : The benzoxazole moiety allows binding to various receptors that play a role in inflammation and cancer progression .

Case Studies

Recent studies have explored the efficacy of this compound compared to standard drugs:

  • Antimicrobial Efficacy : A study demonstrated that this compound had comparable or superior activity against resistant strains of bacteria when compared to traditional antibiotics like ampicillin and ciprofloxacin.
  • Anticancer Studies : In vitro tests showed that the compound significantly inhibited the growth of breast and cervical cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The ethyl ester group appears as a triplet at δ ~1.22–1.30 ppm (CH₃) and a quartet at δ ~4.15–4.25 ppm (CH₂). The benzoxazole proton signals are observed at δ ~7.25–7.65 ppm, with coupling constants confirming aromatic substitution patterns .
  • HRMS : Molecular ion peaks (e.g., m/z 206.10 for [M+H]⁺) confirm the molecular formula .

Advanced Consideration : Isotopic patterns in mass spectra (e.g., bromine’s ¹:¹ M/M+2 ratio) validate halogen presence. IR spectroscopy (C=O stretch at ~1736 cm⁻¹) distinguishes ester groups from amides or ketones .

What strategies resolve contradictions in crystallographic data for brominated benzoxazole derivatives?

Advanced Research Question
Crystallographic discrepancies (e.g., unit cell parameters or space group assignments) may arise from:

  • Polymorphism : Solvent choice during recrystallization (e.g., ethanol vs. DCM) can yield different crystal forms .
  • Twinned data : SHELXL refinement with TWIN/BASF commands improves accuracy for overlapping reflections .
  • Thermal motion : Low-temperature (100 K) X-ray diffraction reduces atomic displacement errors .

Methodological Note : Pair experimental data with computational modeling (e.g., DFT-optimized geometries) to validate bond lengths and angles .

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The 7-bromo group activates the benzoxazole core for:

  • Suzuki-Miyaura coupling : Bromine is displaced by aryl/heteroaryl boronic acids under Pd catalysis, enabling C–C bond formation .
  • Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ester group hydrolyzes to carboxylic acid derivatives, while bromine remains intact .

Contradiction Analysis : Competing C–Br vs. ester hydrolysis can occur. Steric hindrance from the benzoxazole ring slows bromine displacement compared to simpler aryl bromides. Kinetic studies (e.g., monitoring by ¹H NMR) clarify dominant pathways .

What biological screening approaches are suitable for evaluating this compound’s bioactivity?

Basic Research Question

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Molecular docking : Target benzoxazole derivatives to enzymes (e.g., E. coli MurB) using AutoDock Vina, with pose validation via MD simulations .

Advanced Consideration : Fluorescence-based assays (e.g., competitive binding with SYBR Green) quantify DNA interaction, leveraging the compound’s planar aromatic structure .

How can stability studies guide storage and handling protocols for this compound?

Basic Research Question

  • Thermal stability : TGA/DSC analysis reveals decomposition above ~200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : Monitor ester hydrolysis via ¹H NMR (disappearance of δ ~4.15 ppm quartet) in humid environments .

Advanced Method : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. LC-MS identifies degradation products (e.g., carboxylic acid derivatives) .

What computational methods predict the compound’s physicochemical properties?

Advanced Research Question

  • LogP calculation : Use QSPR models (e.g., ACD/Labs) to estimate partition coefficients (~2.5–3.0), indicating moderate lipophilicity .
  • pKa prediction : The benzoxazole nitrogen (pKa ~1.5) and ester group (pKa ~−1.2) inform ionization states in physiological conditions .

Validation : Compare computed vs. experimental HPLC retention times (C18 column, MeOH/H₂O mobile phase) .

How do structural modifications (e.g., ester vs. carboxylate) alter bioactivity?

Advanced Research Question

  • Ester derivatives : Enhanced cell membrane permeability (e.g., ethyl ester vs. carboxylic acid in cytotoxicity assays) .
  • Sodium salts : Improved aqueous solubility (e.g., >10 mg/mL in PBS) for in vivo studies .

Case Study : Ethyl 2-(benzo[d]oxazol-2-yl)acetate derivatives show 3-fold higher antimicrobial activity than carboxylate analogs due to passive diffusion .

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